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Compound of Interest

Compound Name: 3-ETHOXYPROPANAL

Cat. No.: B1330410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
ethoxypropanal (CAS No: 2806-85-1), a key chemical intermediate. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed

experimental protocols for acquiring such spectra are provided, alongside a visual workflow of
the analytical process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 3-ethoxypropanal.

Table 1: *H NMR Spectroscopic Data for 3-
Ethoxypropanal
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.79 t 1H -CHO
3.73 t 2H -O-CH2-CHa2-
3.48 q 2H -O-CH2-CHs
271 t 2H -CH2-CHO
1.19 t 3H -CH2-CHs

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: 3*C NMR Spectroscopic Data for 3-

Ethoxypropanal

Chemical Shift (6) ppm

Assignment

201.9 C=0 (Aldehyde)
67.0 -O-CH2-CH2-
66.5 -O-CH2-CHs
44.9 -CH2-CHO

15.1 -CH2-CHs

Solvent: CDCls, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopic Data for 3-

Ethoxypropanal
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Wavenumber (cm~12)

Intensity

Functional Group

Assignment
2975 Strong C-H Stretch (Alkyl)
2870 Medium C-H Stretch (Alkyl)
2720 Medium C-H Stretch (Aldehyde)
1725 Strong C=0 Stretch (Aldehyde)
1110 Strong C-O-C Stretch (Ether)

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data for 3-

Ethoxypropanal
m/z

Relative Intensity (%)

Proposed Fragment

102 5 [M]* (Molecular lon)
73 100 [M - C2Hs]*

58 45 [CH2=CH-O-C2Hs]*
45 80 [C2H50]*

29 60 [CHOJ*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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Approximately 10-20 mg of 3-ethoxypropanal is accurately weighed and dissolved in ~0.6
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

The solution is transferred to a 5 mm NMR tube.
. 'H NMR Spectroscopy:
Instrument: A 400 MHz (or higher) NMR spectrometer.

Parameters:

[¢]

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

[e]

o

Relaxation Delay: 1.0 s

[¢]

Acquisition Time: 4.0 s

[e]

Spectral Width: 16 ppm

Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and
baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

. 13C NMR Spectroscopy:
Instrument: A 100 MHz (or higher) NMR spectrometer.

Parameters:

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Acquisition Time: 1.5 s
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o Spectral Width: 240 ppm

e Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak of
CDCls (77.16 ppm) and reported relative to TMS.

Infrared (IR) Spectroscopy

1. Sample Preparation:

o Adrop of neat 3-ethoxypropanal is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
o Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1,

o Number of Scans: 16

e Processing: A background spectrum of the clean salt plates is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Chromatography (GC-MS):
e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
¢ GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

 Injection: 1 pL of a dilute solution of 3-ethoxypropanal in a volatile solvent (e.g.,
dichloromethane) is injected in split mode (e.g., 50:1 split ratio).
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e GC Oven Program:
o Initial Temperature: 40 °C, hold for 2 min.
o Ramp: Increase to 200 °C at a rate of 10 °C/min.
o Final Hold: Hold at 200 °C for 2 min.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
2. Mass Spectrometry:
 lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole.
e Scan Range: m/z 20-200.

¢ lon Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
sample such as 3-ethoxypropanal.
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Spectroscopic Analysis Workflow for a Liquid Analyte
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Caption: Workflow for spectroscopic analysis of a liquid analyte.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethoxypropanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330410#spectroscopic-data-for-3-ethoxypropanal-
nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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